molecular formula C16H24BNO3 B3032264 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1346707-97-8

2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B3032264
CAS No.: 1346707-97-8
M. Wt: 289.2
InChI Key: FBYBLWSHAHEVOW-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C16H24BNO3 and its molecular weight is 289.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. These are obtained through a three-step substitution reaction, confirmed by FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures are calculated using density functional theory (DFT) and compared with X-ray diffraction values, indicating consistency between the optimized molecular structures and the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Comparative Molecular Study

  • Comparative studies have been conducted on pyridin-2-ylboron derivatives, examining structural differences and bond angles, and exploring their chemical reactivity and stability using ab initio calculations based on HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) (Sopková-de Oliveira Santos et al., 2003).

Optimization for Medicinal Synthesis

  • The compound has been used in optimized synthesis and Suzuki coupling of medicinally important compounds. This demonstrates its applicability in high-throughput chemistry and large-scale synthesis (Bethel et al., 2012).

Vibrational Properties Studies

  • There's research on the vibrational properties of related compounds, exploring their spectroscopic data (UV-Visible, NMR), geometrical parameters, and molecular electrostatic potential through DFT and TD-DFT calculations (Wu et al., 2021).

Catalytic Applications

  • Studies have been conducted on the catalytic enantioselective borane reduction of benzyl oximes, showcasing the use of borolan-2-yl involving anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries (Huang et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is used in. For example, in a Suzuki-Miyaura reaction, the boronic ester would undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Future Directions

The use of boronic esters in organic synthesis is a well-established and active area of research. Future directions could include the development of new synthetic methods using this compound, or its use in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-cyclopentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-10-18-14(11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYBLWSHAHEVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671325
Record name 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346707-97-8
Record name 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Cyclopentoxy)pyridine-4-boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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